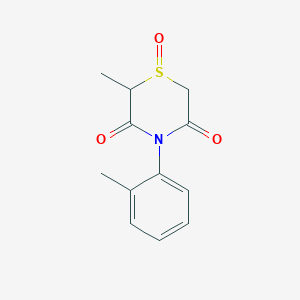

2-甲基-4-(2-甲基苯基)-1-氧代-1,4-噻嗪-3,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

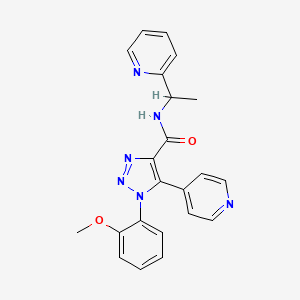

2-Methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione, also known as MPTD, is a heterocyclic compound with a thiazinane ring system. It has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

科学研究应用

合成和表征

研究人员已经合成并表征了噻嗪二酮化合物的衍生物,包括您感兴趣的化合物。这些化合物是通过席夫碱反应和不同胺与水杨醛的反应等反应产生的。它们使用 FT-IR、紫外-可见光和核磁共振光谱等方法表征 (Al-Hiti & Abdalgabar, 2022)。

新型化合物的合成

一项研究重点关注了从硫代半碳腙衍生物合成碳二亚胺介导的噻唑烷-4-酮和 1,3-噻嗪-4-酮,这与所讨论的化学结构有关 (Gautam & Chaudhary, 2014)。

在合成手性化合物中的应用

该化合物还用于噁唑烷硫酮和酰卤之间的新型重排反应中,以产生 N-取代的噻唑烷二酮和噻嗪二酮,然后用于合成手性烯丙基脲和 α-甲基-β-氨基酸 (Sabala et al., 2010)。

螺环和螺环酮化合物的合成

另一个研究领域涉及在螺环和螺环酮化合物的合成中使用类似的化合物,展示了它们在有机合成中的多功能性 (Hossain et al., 2020)。

抗菌活性研究

已经研究了与这种化学结构相关的化合物的抗菌活性,这是药物化学研究的一个重要方面 (Patil & Malve, 2004)。

作用机制

Target of Action

The primary target of 2-Methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione is the Aryl Hydrocarbon Receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds . It plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .

Mode of Action

2-Methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione acts as an AHR antagonist . It inhibits the transcriptional activity of AHR, even at higher doses . This interaction with AHR leads to changes in the transcription of certain genes, affecting various cellular processes .

Biochemical Pathways

The compound’s interaction with AHR affects the AHR-CYP1A1 axis . This axis is involved in several chronic diseases, and its modulation has been shown to be of clinical interest for metabolic and inflammatory pathological processes .

Pharmacokinetics

It is known that the compound’s bioavailability and efficacy are influenced by its interaction with ahr

Result of Action

The molecular and cellular effects of 2-Methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione’s action are largely dependent on its interaction with AHR. By acting as an AHR antagonist, the compound can modulate the transcription of certain genes, leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione. For instance, the presence of other ligands can affect the compound’s ability to bind to AHR . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .

属性

IUPAC Name |

2-methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-8-5-3-4-6-10(8)13-11(14)7-17(16)9(2)12(13)15/h3-6,9H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJKVEQNMWKDTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1=O)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2804709.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2804710.png)

![N-(1-cyanocyclohexyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2804717.png)

![N-(sec-butyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2804718.png)

![4-(azepan-1-ylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2804720.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2804722.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2804723.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2804726.png)